Ppo-54g5

Description

Ppo-54g5 is a fluorinated aromatic compound with the molecular formula C₇H₅FO₂ and a molecular weight of 140.11 g/mol . It is structurally characterized by a benzaldehyde core substituted with fluorine and hydroxyl groups, contributing to its unique physicochemical properties. Key attributes include:

- High GI absorption: Facilitates rapid bioavailability.

- BBB permeability: Suitable for central nervous system-targeted applications.

- Solubility: 1.21 mg/mL in aqueous solutions, classified as "soluble" .

- Synthetic route: Synthesized via bromide reaction in acetic acid at 45°C for 26 hours, yielding 48% .

Its leadlikeness score of 1.0 and absence of PAINS/Brenk alerts suggest favorable drug-likeness and low toxicity risks .

Propriétés

Numéro CAS |

33070-58-5 |

|---|---|

Formule moléculaire |

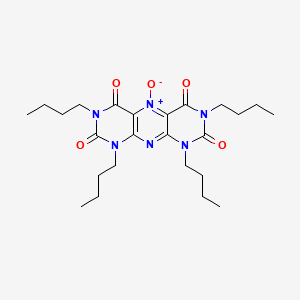

C24H36N6O5 |

Poids moléculaire |

488.6 g/mol |

Nom IUPAC |

1,3,7,9-tetrabutyl-5-oxidopyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone |

InChI |

InChI=1S/C24H36N6O5/c1-5-9-13-26-19-17(21(31)28(23(26)33)15-11-7-3)30(35)18-20(25-19)27(14-10-6-2)24(34)29(22(18)32)16-12-8-4/h5-16H2,1-4H3 |

Clé InChI |

MTWAUWYOWWKLNY-UHFFFAOYSA-N |

SMILES |

CCCCN1C2=C(C(=O)N(C1=O)CCCC)[N+](=C3C(=N2)N(C(=O)N(C3=O)CCCC)CCCC)[O-] |

SMILES canonique |

CCCCN1C2=C(C(=O)N(C1=O)CCCC)[N+](=C3C(=N2)N(C(=O)N(C3=O)CCCC)CCCC)[O-] |

Autres numéros CAS |

33070-58-5 |

Synonymes |

PPO-54g5 pyrimido(5,4-g)pteridinetetrone 5-oxide, 1,3,7,9-tetrabutyl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido(5,4-g)pteridinetetrone 5-oxide, 1,3,7,9-tetrabutyl typically involves the reaction of specific precursor molecules under controlled conditions. One common method involves the photolysis of pyrimido(5,4-g)pteridinetetrone N-oxides in aqueous solution with UV–VIS light (>355 nm) . This method is efficient for generating the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the photolysis process, ensuring that the reaction conditions are optimized for large-scale synthesis. This includes controlling the temperature, light intensity, and reaction time to maximize yield and minimize impurities.

Analyse Des Réactions Chimiques

Types of Reactions

Ppo-54g5 undergoes various chemical reactions, including:

Substitution: It can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include phenols, cresols, and other aromatic compounds. The reactions typically occur under photochemical conditions, often involving UV–VIS light to facilitate the transfer of oxygen atoms .

Major Products

The major products formed from these reactions are dihydric phenols, which are valuable intermediates in various chemical processes .

Applications De Recherche Scientifique

Ppo-54g5 has several scientific research applications:

Mécanisme D'action

The mechanism of action of pyrimido(5,4-g)pteridinetetrone 5-oxide, 1,3,7,9-tetrabutyl involves the transfer of its N-oxide oxygen to other molecules under photochemical conditions. This process generates hydroxyl radicals, which can cleave DNA and other biomolecules .

Comparaison Avec Des Composés Similaires

Compound A (CAS 405-05-0)

Compound B (CAS 1046861-20-4)

- Molecular formula : C₆H₅BBrClO₂.

- Key differences : Boronic acid functional group and bromine/chlorine substituents.

- Similarity score : 0.87 (lower due to heteroatom variations) .

Functional and Pharmacological Properties

Key Findings:

Lipophilicity : Compound B’s lower LogP (0.0–2.15) suggests reduced tissue accumulation compared to this compound .

Solubility : this compound exhibits 5× higher solubility than Compound B, enhancing its formulation flexibility .

Synthetic efficiency : Compound A’s higher yield (52%) vs. This compound (48%) may reflect optimized reaction conditions .

Research Findings and Limitations

Efficacy in Drug Delivery

Analytical Challenges

- Batch variability in Compound B’s synthesis (e.g., incomplete extraction of boronic acid) complicates reproducibility .

Data Tables

Table 1: Physicochemical Comparison

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular weight | 140.11 | 140.11 | 235.27 |

| Aromatic heavy atoms | 6 | 6 | 6 |

| Leadlikeness score | 1.0 | 1.0 | 1.0 |

Table 2: Pharmacokinetic Metrics

| Metric | This compound | Compound A | Compound B |

|---|---|---|---|

| Log Kp (skin permeation) | -6.05 cm/s | -5.89 cm/s | -6.21 cm/s |

| Bioavailability score | 0.55 | 0.55 | 0.55 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.